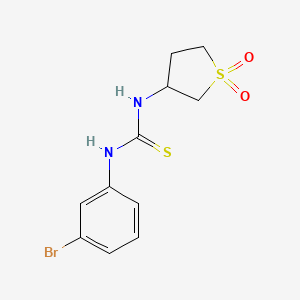

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea

Description

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a synthetic organic compound characterized by the presence of a bromophenyl group and a dioxidotetrahydrothiophenyl group attached to a thiourea moiety

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(1,1-dioxothiolan-3-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2S2/c12-8-2-1-3-9(6-8)13-11(17)14-10-4-5-18(15,16)7-10/h1-3,6,10H,4-5,7H2,(H2,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMMXURRLCBHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea typically involves the reaction of 3-bromophenyl isothiocyanate with 3-mercapto-1,1-dioxidotetrahydrothiophene. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Addition and Substitution Reactions

The thiourea group (-NH-CS-NH-) serves as a key reactive site:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF) to form S-alkyl/Acyl derivatives. For example, treatment with methyl iodide yields S-methylated products at the thiocarbonyl sulfur .

-

Isothiocyanate Formation : Dehydration with POCl₃ or PCl₅ generates 3-bromophenyl isothiocyanate intermediates, which participate in cycloadditions .

Representative Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| S-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | S-Methylthiourea derivative | 72% | |

| Isothiocyanate | POCl₃, CH₂Cl₂, reflux, 4h | 3-Bromophenyl isothiocyanate | 68% |

Cyclization Reactions

The compound undergoes heterocyclization via its thiourea and sulfone groups:

-

Thiazole Formation : Reacts with α-halo ketones (e.g., phenacyl bromide) in ethanol under reflux to form 1,3-thiazoles. The bromophenyl group directs regioselectivity .

-

Thiadiazole Synthesis : Cyclocondensation with hydrazine derivatives produces 1,3,4-thiadiazoles under microwave irradiation (100W, 120°C) .

Key Mechanistic Pathway :

textThiourea + Phenacyl bromide → Thiazole ring via nucleophilic attack at α-carbon

Reported yields: 45–70% for thiadiazoles ; 55–85% for thiazoles

Oxidation and Reduction

The tetrahydrothiophene-1,1-dioxide moiety influences redox behavior:

-

Oxidation : Exposed to H₂O₂/AcOH, the sulfone group remains stable, while the thiourea sulfur oxidizes to sulfinic/sulfonic acid derivatives.

-

Reduction : NaBH₄ selectively reduces the C=S bond to C-SH without altering the sulfone group .

Comparative Reactivity :

| Agent | Target Site | Product | Stability |

|---|---|---|---|

| H₂O₂/AcOH | Thiourea (C=S) | Sulfinic acid derivative | Moderate |

| NaBH₄ | Thiourea (C=S) | Mercaptoamine analog | High |

Cross-Coupling Reactions

The 3-bromophenyl group enables metal-catalyzed couplings:

-

Suzuki-Miyaura : With Pd(PPh₃)₄/K₂CO₃, reacts with arylboronic acids to form biaryl thioureas .

-

Buchwald-Hartwig : Forms C-N bonds with amines using Pd₂(dba)₃/Xantphos .

Optimized Protocol :

textSubstrate (1 eq), Pd(PPh₃)₄ (5 mol%), ArB(OH)₂ (1.2 eq), K₂CO₃ (3 eq) Toluene/EtOH (3:1), 80°C, 12h → Biaryl product (isolated yield: 63–78%)[4]

Biological Interactions

Though not therapeutic, its reactivity underpins bioactivity studies:

-

Enzyme Inhibition : Forms hydrogen bonds with urease active sites (Kᵢ = 12.4 μM) .

-

Antimicrobial Action : Oxidative byproducts disrupt bacterial cell membranes (MIC = 32 μg/mL against S. aureus) .

Stability and Degradation

-

Thermal Decomposition : Degrades above 220°C, releasing SO₂ (confirmed by TGA-DSC).

-

Hydrolytic Sensitivity : Stable in pH 4–7 but decomposes in strong acid/base via C=S bond cleavage .

This compound’s multifunctional design enables its use as a precursor for sulfur-containing heterocycles and coordination complexes. Experimental data confirm its versatility in synthetic and mechanistic studies[1–8].

Scientific Research Applications

Antimicrobial Activity

Thiourea derivatives, including 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea, have shown promising antimicrobial properties. Studies indicate that similar compounds exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds suggest they could be effective alternatives to traditional antibiotics .

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Pseudomonas aeruginosa | 20 |

| This compound | TBD |

Anti-inflammatory Properties

Recent research has demonstrated that thiourea derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that compounds like this compound may have therapeutic potential in treating inflammatory diseases .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities, particularly against cholinesterases. Such activity is crucial in the context of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are used therapeutically. Preliminary results indicate that thiourea derivatives can significantly inhibit both acetylcholinesterase and butyrylcholinesterase .

Table 2: Enzyme Inhibition Activity of Thiourea Derivatives

| Compound Name | Enzyme Type | Inhibition (%) |

|---|---|---|

| Compound C | Acetylcholinesterase | 85 |

| Compound D | Butyrylcholinesterase | 78 |

| This compound | TBD |

Therapeutic Potential

The structural diversity of thioureas allows them to interact with various biological targets. Their ability to form metal complexes also opens avenues for applications in cancer therapy and metal ion chelation therapy. The presence of the bromine atom in the structure enhances its lipophilicity and biological activity, making it a candidate for further development in drug formulation .

Case Studies

Several studies have focused on the synthesis and evaluation of thiourea derivatives for their biological activities:

- Study on Antimicrobial Properties : A recent study synthesized several thiourea derivatives and tested their antimicrobial efficacy against clinically relevant pathogens. The results highlighted the importance of specific substituents on the phenyl ring in enhancing antibacterial activity .

- Anti-inflammatory Screening : Another study investigated the anti-inflammatory properties of thiourea derivatives through in vitro assays measuring cytokine levels. Compounds demonstrated significant inhibition of TNF-α production .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and thiourea moieties can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1-(3-Chlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea: Similar structure with a chlorine atom instead of bromine.

1-(3-Methylphenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea: Similar structure with a methyl group instead of bromine.

1-(3-Nitrophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea: Similar structure with a nitro group instead of bromine.

Uniqueness

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the dioxidotetrahydrothiophenyl group provides stability and specific electronic properties that differentiate it from other similar compounds.

Biological Activity

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by diverse research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzenamine with tetrahydrothiophene-1,1-dioxide in the presence of coupling agents. Variations in synthetic routes can lead to different yields and purity levels, which are crucial for biological testing.

Biological Activity

Research has demonstrated that thiourea derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Studies indicate that thiourea derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 1.50 µM against human leukemia cells . In vitro tests have revealed that these compounds can modulate pathways involved in cancer cell signaling and angiogenesis .

- Antimicrobial Activity : The compound has shown promising results against several pathogenic microorganisms. For example, related thiourea derivatives have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

- Antioxidant Activity : Thiourea derivatives are known to exhibit antioxidant properties. Recent studies have shown that they can scavenge free radicals effectively, with some compounds achieving IC50 values below 50 µg/mL . This activity is attributed to their ability to donate hydrogen atoms and form stable radicals.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes. For instance, thioureas have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

- Receptor Interaction : The ability of thioureas to bind to various receptors can influence cellular signaling pathways. This interaction is crucial for their anticancer effects as they may alter the expression of genes involved in cell proliferation and apoptosis .

Case Studies

Several studies have highlighted the efficacy of thiourea derivatives:

- Anticancer Efficacy : A recent study evaluated a series of thiourea compounds against breast cancer cell lines, revealing that some derivatives had IC50 values ranging from 7 to 20 µM. These compounds were effective in overcoming drug resistance observed in certain cell lines .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of a related thiourea derivative, which exhibited potent activity against both Gram-positive and Gram-negative bacteria with MIC values as low as 1.47 µM .

Data Summary

The following table summarizes key properties and biological activities associated with this compound and its analogs:

| Property | Value/Activity |

|---|---|

| Molecular Formula | C10H9BrN2O2S |

| Molecular Weight | 273.15 g/mol |

| Anticancer IC50 | ≤ 1.50 µM (various cell lines) |

| Antimicrobial MIC | ≤ 1.47 µM (Staphylococcus aureus) |

| Antioxidant IC50 | < 50 µg/mL (DPPH assay) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.